5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the copper-catalyzed synthesis, where pyrazolo[1,5-a]pyrimidine derivatives are synthesized using a microwave-assisted approach. This method allows for the efficient production of the compound with high yields . The reaction conditions often include the use of protic solvents, which are essential for producing the desired pyrazolo[1,5-a]pyrimidin-7-ol .
Chemical Reactions Analysis
5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups and electron-withdrawing groups, which can significantly influence the absorption and emission behaviors of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorophore due to its tunable photophysical properties, making it suitable for optical applications . In biology, it has been studied for its potential as an anticancer agent, with various derivatives showing promising inhibitory effects against cancer cell lines . In medicine, it is explored for its enzymatic inhibitory activity, which could lead to the development of new drugs . Additionally, in the industry, it is used in the development of organic light-emitting devices and bio-macromolecular interactions .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating and electron-withdrawing groups, which affect its absorption and emission behaviors . In biological systems, its anticancer activity is attributed to its ability to inhibit specific enzymes and interfere with cellular processes .
Comparison with Similar Compounds
5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds, such as 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-ol These compounds share similar structural motifs and exhibit comparable photophysical properties the presence of different substituents can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12FN3O |
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Molecular Weight |
257.26 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H12FN3O/c15-11-4-1-10(2-5-11)3-6-12-9-14(19)18-13(17-12)7-8-16-18/h1-2,4-5,7-9,16H,3,6H2 |
InChI Key |
VFHFAIAMKWOABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)N3C(=N2)C=CN3)F |
Origin of Product |
United States |
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